molecular formula C14H10N2O5S B14202491 2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde CAS No. 881688-60-4

2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde

Cat. No.: B14202491
CAS No.: 881688-60-4
M. Wt: 318.31 g/mol
InChI Key: HPSKSGPMSCKRJD-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde is an organic compound characterized by the presence of a benzylsulfanyl group attached to a benzaldehyde ring, which is further substituted with two nitro groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde typically involves the introduction of the benzylsulfanyl group to a dinitrobenzaldehyde precursor. One common method involves the nucleophilic substitution reaction where a benzylthiol reacts with 4,6-dinitrobenzaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming imines or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

    Substitution: Amines or hydrazines can be used for nucleophilic addition to the aldehyde group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Imines or hydrazones.

Scientific Research Applications

2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its reactive functional groups.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde involves its reactive functional groups. The nitro groups can participate in redox reactions, while the benzylsulfanyl group can undergo nucleophilic substitution. These reactions can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfanyl)benzaldehyde: Lacks the nitro groups, making it less reactive in redox reactions.

    4,6-Dinitrobenzaldehyde: Lacks the benzylsulfanyl group, reducing its nucleophilic substitution potential.

    2-(Benzylsulfonyl)benzaldehyde: Contains a sulfonyl group instead of a sulfanyl group, altering its chemical reactivity.

Uniqueness

2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

881688-60-4

Molecular Formula

C14H10N2O5S

Molecular Weight

318.31 g/mol

IUPAC Name

2-benzylsulfanyl-4,6-dinitrobenzaldehyde

InChI

InChI=1S/C14H10N2O5S/c17-8-12-13(16(20)21)6-11(15(18)19)7-14(12)22-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

HPSKSGPMSCKRJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=CC(=C2C=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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